molecular formula C10H22O4S4 B1220395 Octamethylene bis(methanethiosulfonate) CAS No. 80981-48-2

Octamethylene bis(methanethiosulfonate)

Cat. No.: B1220395
CAS No.: 80981-48-2
M. Wt: 334.5 g/mol
InChI Key: VVWVLNYCUFMGIO-UHFFFAOYSA-N
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Description

Octamethylene bis(methanethiosulfonate) (CAS: 80981-48-2) is a bifunctional thiol-reactive compound with the chemical structure CH₂SSO₂-CH₂-(CH₂)₈-CH₂-SSO₂CH₃. It belongs to the methanethiosulfonate (MTS) family, which selectively modifies cysteine residues in proteins via disulfide bond formation . This compound features an eight-carbon (octamethylene) spacer linking two methanethiosulfonate groups, enabling it to cross-link cysteine residues separated by specific distances in proteins.

Its primary application lies in structural biology and enzymology, where it has been used to study protein conformation and subunit interactions. For example, Bloxham and Cooper (1982) demonstrated its utility in forming intersubunit disulfide bridges between cysteine-281 residues in rabbit muscle glyceraldehyde-3-phosphate dehydrogenase, elucidating the enzyme's quaternary structure .

Properties

CAS No.

80981-48-2

Molecular Formula

C10H22O4S4

Molecular Weight

334.5 g/mol

IUPAC Name

methyl-(8-methylsulfonothioyloxyoctoxy)-oxo-sulfanylidene-λ6-sulfane

InChI

InChI=1S/C10H22O4S4/c1-17(11,15)13-9-7-5-3-4-6-8-10-14-18(2,12)16/h3-10H2,1-2H3

InChI Key

VVWVLNYCUFMGIO-UHFFFAOYSA-N

SMILES

CS(=O)(=S)OCCCCCCCCOS(=O)(=S)C

Canonical SMILES

CS(=O)(=S)OCCCCCCCCOS(=O)(=S)C

Synonyms

octamethylene bis(methanethiosulfonate)
OMBTS

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Octamethylene bis(methanethiosulfonate) is distinguished from other MTS reagents by its bifunctionality and chain length. Below is a comparative analysis with key mono-MTS reagents and related compounds:

Table 1: Comparative Properties of MTS Reagents
Compound Name CAS Number Structure Chain Length Reactivity Type Key Applications References
Octamethylene bis(methanethiosulfonate) 80981-48-2 Bis-MTS 8 carbons Cross-linker Protein subunit cross-linking
MTSET ([2-(trimethylammonium)ethyl]methanethiosulfonate) - Mono-MTS 2 carbons Thiol modifier Channel blocking, cysteine accessibility studies
MTSES (sodium (2-sulfonatoethyl)methanethiosulfonate) - Mono-MTS 2 carbons Thiol modifier Electrostatic probing in transporters
MTSEA ([2-aminoethyl]methanethiosulfonate) - Mono-MTS 2 carbons Thiol modifier Accessibility mapping in membrane proteins
Key Observations:

Bifunctionality: Unlike mono-MTS reagents (e.g., MTSET, MTSES), Octamethylene bis(methanethiosulfonate) can covalently link two cysteine residues, making it a valuable tool for studying protein proximity and conformational changes .

Chain Length: The eight-carbon spacer enables cross-linking of cysteines separated by ~12–14 Å, a feature critical for probing specific residue pairs in proteins . Shorter mono-MTS reagents (e.g., MTSET with a 2-carbon chain) modify single cysteines without cross-linking.

Reactivity and Specificity: All MTS reagents react with thiol groups, but Octamethylene bis(methanethiosulfonate) requires two proximal cysteines for effective cross-linking. Mono-MTS reagents are used for single-site modifications, often to block ion channels (e.g., ENaC in ) or probe residue accessibility .

Solubility: The hydrophobic octamethylene chain may reduce aqueous solubility compared to charged mono-MTS reagents like MTSES (sulfonate) or MTSET (trimethylammonium), which are water-soluble .

Limitations and Considerations

  • Cross-Linking Efficiency : Octamethylene bis(methanethiosulfonate) requires precise spatial alignment of target cysteines, limiting its utility in flexible protein regions.
  • Comparison to Non-MTS Cross-Linkers: Unlike amine-reactive cross-linkers (e.g., glutaraldehyde), Octamethylene bis(methanethiosulfonate) offers cysteine-specificity, reducing off-target effects .

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